
cp-113818
Overview
Description
CP-113818 is a potent inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme critical for esterifying free cholesterol into cholesteryl esters (CE) for storage in lipid droplets.
- Alzheimer’s Disease (AD): this compound reduces amyloid-β (Aβ) production and plaque load in transgenic mouse models (hAPPFAD mice) at doses of 0–7.1 mg/kg/day, correlating with improved spatial learning .
- Cancer: this compound suppresses proliferation and migration in breast cancer cells (e.g., MDA-MB-231) by inhibiting LDL-induced proliferation, particularly in estrogen receptor-negative (ERα⁻) subtypes .
- Immunomodulation: It enhances CD8⁺ T-cell effector functions by increasing IFN-γ, TNF-α, and granzyme B (GzmB) production .
Its mechanism involves ACAT1 inhibition, which shifts cellular cholesterol balance toward free cholesterol, thereby disrupting lipid-dependent pathways in disease progression.
Preparation Methods
The synthesis of CP-113818 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the basic skeleton of the molecule.
Functional group modifications: Specific functional groups are introduced or modified through various chemical reactions, such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
CP-113818 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Alzheimer’s Disease Research
Mechanism of Action
CP-113818 functions primarily by inhibiting ACAT, an enzyme involved in cholesterol metabolism. By reducing the production of cholesteryl esters, this compound decreases the accumulation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Studies have shown that treatment with this compound leads to significant reductions in amyloid plaque formation and soluble amyloid-beta levels in transgenic mouse models expressing human amyloid precursor protein (APP) mutations .
Efficacy in Animal Models
In a study involving transgenic mice with Alzheimer-like pathology, this compound treatment for two months resulted in an 88%-99% reduction in amyloid plaque accumulation and an 83%-96% decrease in membrane/insoluble amyloid-beta levels. Additionally, spatial learning was slightly improved, correlating with decreased amyloid levels . This suggests that ACAT inhibition may be a viable strategy for preventing or treating Alzheimer's disease.
Study | Treatment Duration | Amyloid Plaque Reduction | Improvement in Learning |
---|---|---|---|
2 months | 88%-99% | Slight improvement | |
2 months | 83%-96% | Correlated improvement |
Cellular Mechanisms
Impact on APP Processing
this compound has been shown to modulate the processing of APP, reducing the amyloidogenic pathway responsible for generating amyloid-beta peptides. In vitro studies demonstrated that knockdown of ACAT-1 through RNA interference resulted in significant suppression of amyloidogenic processing and reduced cellular cholesteryl ester levels .
Cell Culture Studies
In cell culture experiments, treatment with this compound abolished lipid droplet staining, indicating a reduction in lipid accumulation and supporting its role as a potent ACAT inhibitor. This effect highlights the compound's potential utility in studying lipid metabolism and related disorders .
Broader Therapeutic Applications
Potential Uses Beyond Alzheimer’s Disease
While most research has focused on Alzheimer's disease, the inhibition of ACAT by this compound may have implications for other conditions associated with dysregulated cholesterol metabolism. These include cardiovascular diseases and metabolic disorders where cholesterol homeostasis is disrupted .
Research on Other Diseases
this compound's effects extend to various biological pathways including apoptosis, autophagy, and inflammation. Its potential role in modulating immune responses and cancer biology is currently under investigation, suggesting that this compound could serve as a tool for exploring these complex biological systems .
Mechanism of Action
CP-113818 exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a process that converts free cholesterol into cholesteryl esters for storage in cells. By inhibiting this enzyme, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol accumulation in cells. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholesterol metabolism is believed to play a role in the formation of amyloid plaques .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Table 1: Key Pharmacological Parameters of ACAT Inhibitors
Key Findings:
- This compound exhibits 10–100× greater potency than avasimibe in cellular assays .
- Despite lower selectivity for ACAT1/ACAT2 isoforms, this compound’s superior IC50 values translate to stronger efficacy in reducing serum cholesterol and amyloid pathology .
- Avasimibe’s clinical development was halted due to challenges in quantifying plaque reduction and drug interactions, whereas this compound remains a research focus .
Efficacy in Disease Models
Table 2: Comparative Efficacy in Preclinical Studies
Key Findings:
- In AD models, this compound outperforms avasimibe by reducing amyloid plaques more effectively, likely due to its higher brain permeability and potency .
- Both this compound and avasimibe reduce hepatic apoB-containing lipoprotein secretion, but this compound additionally suppresses triacylglycerol output, unlike CI-976 .
Mechanisms and Selectivity
- Cholesterol Homeostasis: this compound increases free cholesterol levels, promoting oxysterol formation (e.g., 24(S)-hydroxycholesterol), which enhances cholesterol efflux across the blood-brain barrier in AD models . Avasimibe lacks this neuroprotective oxysterol effect.
- Cancer Metabolism: this compound disrupts cholesteryl ester storage in lipid droplets, sensitizing cancer cells to apoptosis under cholesterol overload . Avasimibe’s weaker ACAT inhibition limits this effect .
Biological Activity
CP-113818 is a potent inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), which plays a significant role in cholesterol metabolism and has been studied primarily for its potential therapeutic effects in Alzheimer's disease (AD) and other conditions associated with cholesterol dysregulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in reducing amyloid pathology, and implications for treatment strategies.
This compound inhibits ACAT, an enzyme involved in the esterification of free cholesterol to cholesteryl esters, which are stored in lipid droplets within cells. By inhibiting this enzyme, this compound reduces the accumulation of cholesteryl esters, leading to altered lipid metabolism and potential decreases in amyloid beta (Aβ) production. The compound's mechanism can be summarized as follows:
- Inhibition of Cholesterol Esterification : this compound reduces the conversion of free cholesterol into cholesteryl esters.
- Decreased Aβ Production : By modulating lipid metabolism, this compound indirectly affects the processing of amyloid precursor protein (APP), leading to reduced generation of Aβ peptides.
- Improvement in Cognitive Function : The reduction in Aβ levels correlates with improvements in spatial learning and memory in animal models.
Reduction of Amyloid Plaques
Research has demonstrated that this compound significantly reduces amyloid plaque accumulation in transgenic mouse models of AD. In a study involving mice expressing human APP with familial AD mutations, treatment with this compound for two months resulted in:
- Reduction of Amyloid Plaques : An impressive decrease of 88% to 99% in amyloid plaque levels was observed.
- Decrease in Membrane/Insulin Aβ Levels : Levels of membrane and insoluble Aβ were reduced by 83% to 96%.
- Reduction in Cholesteryl Esters : Brain cholesteryl ester levels decreased by 86%, indicating effective modulation of lipid metabolism .
Cognitive Improvements
In addition to its biochemical effects, this compound also showed promise in enhancing cognitive function. Mice treated with the compound exhibited improved performance in spatial learning tasks, such as the Morris Water Maze test, suggesting that ACAT inhibition may have direct benefits on cognitive health .
Comparative Studies with Other ACAT Inhibitors
Comparative studies between this compound and other ACAT inhibitors, such as CI-1011, highlight its superior efficacy:
Compound | Amyloid Plaque Reduction | Cholesteryl Ester Reduction | Cognitive Improvement |
---|---|---|---|
This compound | 88%-99% | 86% | Yes |
CI-1011 | Lower efficacy | Requires higher doses | Limited data |
These findings suggest that while CI-1011 is a viable alternative, this compound demonstrates more potent effects on both amyloid pathology and cognitive function .
Case Study: Transgenic Mouse Models
In a notable study involving transgenic mice modeling familial AD, researchers administered this compound via implanted biopolymer pellets. This method ensured consistent drug delivery and allowed for thorough investigation into the compound's effects on both brain pathology and behavior. Results indicated significant reductions in both Aβ levels and cholesteryl esters, reinforcing the hypothesis that ACAT inhibition can be an effective strategy for managing AD pathology .
Potential Clinical Applications
Given its mechanism and efficacy demonstrated in preclinical studies, this compound holds promise for clinical applications not only in Alzheimer's disease but also potentially in other conditions characterized by dysregulated cholesterol metabolism, such as atherosclerosis and certain types of cancer. Its ability to modulate lipid profiles could provide therapeutic avenues for diseases where cholesterol plays a critical role .
Q & A
Q. What experimental methodologies are recommended to evaluate CP-113818's efficacy in reducing amyloid-beta (Aβ) pathology in Alzheimer's disease models?
Basic Research Focus
To assess this compound’s impact on Aβ production, researchers should employ:
- In vitro models : Use human H4 neuroglioma cells transfected with amyloid precursor protein (APP). Measure APP C-terminal fragments (CTFs) and secreted Aβ levels via Western blot or ELISA after this compound treatment .
- In vivo models : Administer this compound (0–7.1 mg/kg/day) orally to transgenic Alzheimer’s mice (e.g., APP/PS1). Quantify amyloid plaque burden using immunohistochemistry and correlate with behavioral outcomes (e.g., Morris water maze for spatial learning) .
- Controls : Include vehicle-treated groups and compare with other ACAT inhibitors (e.g., Avasimibe) to benchmark efficacy.
Q. How do researchers reconcile contradictory efficacy data between this compound and Avasimibe in preclinical studies?
Advanced Research Focus
Contradictions arise from differences in:
- Pharmacokinetics : Avasimibe’s lower brain permeability vs. This compound’s optimal bioavailability in CNS tissues.
- Enzyme selectivity : this compound shows higher selectivity for ACAT1 over ACAT2, while Avasimibe has broader off-target effects .
- Experimental design : Dose-response curves and treatment duration (e.g., 2-month this compound administration in mice vs. shorter Avasimibe trials).
Methodological resolution : Perform head-to-head comparisons under standardized conditions, including ACAT activity assays (e.g., radiolabeled cholesterol esterification) and lipidomic profiling .
What frameworks ensure rigorous formulation of research questions for studying this compound’s therapeutic mechanisms?
Methodological Guidance
Use the PICO framework to structure questions:
- Population : Specific cell lines (e.g., MDA-MB-231 breast cancer cells) or animal models (e.g., Alzheimer’s mice).
- Intervention : this compound dosage, treatment duration, and delivery route.
- Comparison : Vehicle controls, other ACAT inhibitors, or genetic knockdown (e.g., ACAT1 siRNA).
- Outcome : Aβ levels, lipid droplet formation, or tumor proliferation rates .
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. How can researchers systematically analyze conflicting data on ACAT inhibition’s role in cancer proliferation?
Advanced Data Analysis
Conflicting results (e.g., this compound reducing breast cancer cell proliferation vs. minimal effects in other cancers) require:
- Comparative lipidomics : Quantify cholesteryl ester (CE) levels in lipid droplets across cancer types (e.g., MDA-MB-231 vs. MCF-7 cells) .
- Functional validation : Use ACAT1 siRNA to confirm target specificity and rule off-target effects.
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., ACAT1 overexpression correlating with CE accumulation in aggressive cancers) .
Q. What are the key considerations for designing dose-response studies with this compound in neurodegenerative and cancer models?
Experimental Design
- Dose range : Start with 0–10 µM for in vitro studies and 0–10 mg/kg/day for in vivo models, based on prior efficacy data .
- Endpoint selection : Measure Aβ40/42 isoforms in Alzheimer’s models or CE storage in cancer cells.
- Statistical power : Use ≥6 animals per group to account for variability in transgenic models.
- Reproducibility : Report detailed protocols (e.g., solvent used for this compound solubilization) per journal guidelines like Beilstein Journal of Organic Chemistry .
Q. How should researchers address ethical and practical challenges in translating this compound findings to clinical trials?
Advanced Translational Research
- Toxicity profiling : Conduct GLP-compliant studies to assess hepatic and renal toxicity, given ACAT’s role in lipid metabolism.
- Patient stratification : Use biomarkers (e.g., CSF cholesterol esters) to identify subgroups likely to benefit from ACAT inhibition .
- Regulatory compliance : Align preclinical data with FDA/EMA guidelines for investigational new drug (IND) applications, emphasizing mechanistic novelty over existing therapies (e.g., statins) .
Properties
CAS No. |
135025-12-6 |
---|---|
Molecular Formula |
C24H42N2OS3 |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide |
InChI |
InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)/t20-/m0/s1 |
InChI Key |
XAMYAYIMCKELIP-FQEVSTJZSA-N |
SMILES |
CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
Canonical SMILES |
CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP 113,818 CP 113818 CP-113,818 CP-113818 N-(2,4-bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.